Methoxybenzyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

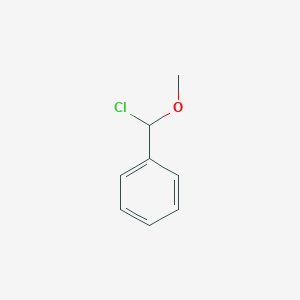

Methoxybenzyl chloride is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Intermediate in Drug Synthesis

Methoxybenzyl chlorides serve as important intermediates in the synthesis of pharmaceuticals. For example, 3-methoxybenzyl chloride is utilized in the production of clonidine, an antihypertensive medication. The compound undergoes a series of transformations to produce active pharmaceutical ingredients (APIs) that are crucial for therapeutic efficacy .

Genotoxic Impurity Analysis

In the context of venlafaxine hydrochloride, a commonly prescribed antidepressant, 4-methoxybenzyl chloride has been identified as a genotoxic impurity. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its quantification, ensuring that drug formulations comply with safety standards. This method demonstrates high sensitivity and accuracy, which are essential for regulatory compliance in pharmaceutical manufacturing .

Organic Synthesis

Peptide Synthesis

Methoxybenzyl esters derived from methoxybenzyl chlorides are frequently used in peptide synthesis. These esters facilitate the acylation process, allowing for the formation of complex peptide structures. The stability and ease of removal of methoxybenzyl groups make them favorable protecting groups in synthetic chemistry .

Synthesis of Natural Products

The application of methoxybenzyl chloride extends to the synthesis of natural products. For instance, it has been employed in the synthesis of haterumalide NA, a cytotoxic macrolide. The use of methoxybenzyl esters in this synthesis route enhances the yield and stability of intermediates, demonstrating their utility in complex organic transformations .

Analytical Chemistry

Thermal Hazard Evaluation

The thermal stability of this compound has been studied to define safe storage and handling conditions. Understanding the thermal properties is crucial for its safe application in industrial processes, particularly those involving high temperatures .

Impurity Profiling

The analytical methods developed for detecting impurities like 4-methoxybenzyl chloride are vital for ensuring drug safety. The RP-HPLC method not only quantifies impurities but also assesses their stability over time, providing insights into the shelf-life and safety profiles of pharmaceutical products .

Data Tables

Case Studies

- Clonidine Production : A study demonstrated the synthesis of clonidine using 3-methoxybenzyl chloride as an intermediate. The process involved several steps including chlorination and reduction, showcasing the compound's role in producing effective antihypertensive drugs.

- Venlafaxine Hydrochloride Analysis : Research highlighted the development of an RP-HPLC method specifically to quantify 4-methoxybenzyl chloride as an impurity in venlafaxine hydrochloride. This study emphasized the importance of monitoring genotoxic impurities to ensure patient safety.

- Peptide Synthesis Innovations : In a recent study, methoxybenzyl esters were utilized to improve peptide synthesis efficiency. The research illustrated how these esters can be selectively removed without affecting sensitive functional groups within the peptide structure.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

4-Methoxybenzyl chloride undergoes substitution reactions via SN1 and SN2 mechanisms , depending on the reaction conditions and nucleophile strength. Key findings include:

-

SN1 vs. SN2 Mechanism :

-

SN1 pathway : Dominates in polar protic solvents, where the compound undergoes ionization to form a carbocation intermediate. The para-methoxy group stabilizes the carbocation via resonance, facilitating SN1 reactions .

-

SN2 pathway : Observed with strong nucleophiles (e.g., pyridine) in less polar solvents. Concurrent SN1/SN2 mechanisms may occur, as evidenced by rate dependencies on nucleophile concentration and solvent effects .

-

-

Reactivity with Nucleophiles :

Solvolysis and Solvent Effects

The solvolysis of 4-methoxybenzyl chloride has been extensively studied using the Grunwald–Winstein equation to assess solvent participation:

-

Nucleophilic Solvent Participation :

-

Linear correlations in solvolysis rates with solvent ionizing power (Y scale) and nucleophilicity (N scale) indicate significant solvent involvement .

-

α-Deuterium kinetic isotope effects (KIE) : Observed KIE values (1.08–1.21) deviate from typical SN2 values (~1.0), suggesting a non-concerted mechanism (e.g., ion-pairing or solvent-assisted steps) .

-

-

Comparative Rates :

Protective Group Chemistry (PMB Esters)

4-Methoxybenzyl chloride (PMB-Cl) is widely used to form 4-methoxybenzyl esters (PMB esters), which serve as acid-labile protecting groups for carboxylic acids:

-

Formation :

-

Deprotection :

-

Acidic conditions : PMB esters can be cleaved using stoichiometric p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) .

-

Selective cleavage : PMB esters are stable under conditions that remove t-butyl or benzyl esters, enabling selective deprotection .

-

Montmorillonite clays : Heterogeneous acids (e.g., H-Mont) in dichloromethane efficiently cleave PMB esters without affecting benzyl esters .

-

| Deprotection Method | Advantages | Limitations |

|---|---|---|

| TFA or TsOH | Fast reaction, selective | Requires stoichiometric acid |

| Montmorillonite clays | Low cost, easy removal | Slower reaction rates |

Eigenschaften

Molekularformel |

C8H9ClO |

|---|---|

Molekulargewicht |

156.61 g/mol |

IUPAC-Name |

[chloro(methoxy)methyl]benzene |

InChI |

InChI=1S/C8H9ClO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI-Schlüssel |

YVBSAPDHRXHFHV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C1=CC=CC=C1)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.